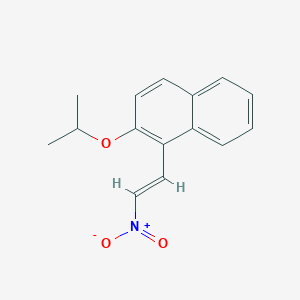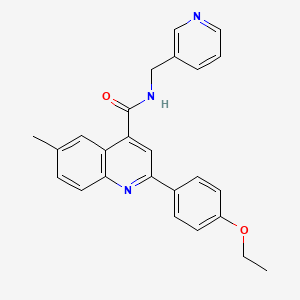
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide, also known as MMB or 5F-MMB-PICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2018 and has gained popularity in the research community due to its potent binding affinity for the cannabinoid receptors CB1 and CB2.
Mécanisme D'action
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide. Additionally, 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been shown to modulate the activity of other receptors, including the GABA-A receptor and the TRPV1 receptor, which may contribute to its physiological effects.
Biochemical and physiological effects:
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have immunomodulatory effects, reducing inflammation and oxidative stress in animal models. 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been shown to have a lower toxicity profile compared to other synthetic cannabinoids, but its long-term effects are still not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide in lab experiments is its high binding affinity for the CB1 and CB2 receptors, which allows for precise control over the activation of these receptors. Additionally, 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide has a lower toxicity profile compared to other synthetic cannabinoids, which makes it a safer choice for use in animal models. However, one limitation of 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide is its limited availability, which may make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide research, including investigating its potential therapeutic applications in the treatment of pain, inflammation, and addiction. Additionally, further research is needed to understand the long-term effects of 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide on the endocannabinoid system and other physiological processes. Finally, the development of new synthetic cannabinoids with improved safety profiles and binding affinities may lead to the discovery of new therapeutic targets.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 1-methyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with indole-3-carboxylic acid to form the final product, 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide. The purity and yield of 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide can be improved by using different solvents, temperatures, and reaction times.
Applications De Recherche Scientifique
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high binding affinity for both CB1 and CB2 receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide has also been used to study the effects of synthetic cannabinoids on the immune system, pain perception, and addiction.
Propriétés
IUPAC Name |
4-methyl-N-(1-methylbenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-3-5-12(6-4-11)16(20)18-13-7-8-15-14(9-13)17-10-19(15)2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTMNUYAJPMGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)

![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)
![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)
![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)